molecular formula C10H7FO2S B13491520 2-(7-Fluoro-1-benzothiophen-3-yl)aceticacid

2-(7-Fluoro-1-benzothiophen-3-yl)aceticacid

Cat. No.: B13491520
M. Wt: 210.23 g/mol
InChI Key: JPVXGLRDFFOQFT-UHFFFAOYSA-N
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Description

2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid is an organic compound with a unique structure that includes a benzothiophene ring substituted with a fluorine atom and an acetic acid moiety. This compound is of interest in various fields such as drug discovery, organic synthesis, and material science due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of the fluorine atom and the formation of the acetic acid group.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid is utilized in several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-3-acetic acid: Similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-(1-Benzothiophen-3-yl)acetic acid: Another analog without the fluorine substitution, used in similar research applications but with varying efficacy.

Uniqueness

2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical behavior and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C10H7FO2S

Molecular Weight

210.23 g/mol

IUPAC Name

2-(7-fluoro-1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C10H7FO2S/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,5H,4H2,(H,12,13)

InChI Key

JPVXGLRDFFOQFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SC=C2CC(=O)O

Origin of Product

United States

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